molecular formula C22H20ClNO3S B2508671 Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate CAS No. 315684-10-7

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate

Cat. No. B2508671
M. Wt: 413.92
InChI Key: VRMAVAKGZBYWJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes involved the reaction of thiocarbamoyl derivatives with metal ions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction crystallography . For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and intramolecular hydrogen bonding . These findings provide insights into the possible molecular geometry and intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves an ANRORC rearrangement . This highlights the potential for complex reactions and rearrangements in the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including FT-IR, NMR, and UV-Visible spectroscopy . For example, the FT-IR, 1H, and 13C NMR spectra for ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were recorded and compared with density functional theory calculations . These techniques could be employed to determine the properties of "Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate".

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate and its analogs have been synthesized and characterized in various studies. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved the reaction of related compounds and was established through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).

Antimicrobial and Antioxidant Activities

  • These compounds have been evaluated for their antimicrobial and antioxidant activities. For example, certain derivatives displayed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, which was assessed through in vitro screening (Raghavendra et al., 2016).

Anti-Cancer Properties

  • Some derivatives have been synthesized and evaluated as anti-cancer agents. Studies showed that specific compounds were active against various tumor cell lines, suggesting potential in cancer treatment (Mohareb et al., 2016).

Optoelectronic Applications

  • Derivatives have been designed and synthesized for use in optoelectronic devices. For instance, certain thiophene dyes were evaluated for their nonlinear absorption and optical limiting behavior, making them suitable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).

Future Directions

The study and application of complex organic molecules like this one is a vibrant field of research. Potential future directions could include exploring its potential uses in pharmaceuticals, materials science, or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c1-2-27-22(26)20-18(14-28-21(20)24-19(25)12-13-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAVAKGZBYWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate

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